2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile
Brand Name: Vulcanchem
CAS No.: 1379342-42-3
VCID: VC11751201
InChI: InChI=1S/C9H9BrN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3
SMILES: CC(C)(C#N)C1=NC=CC(=C1)Br
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile

CAS No.: 1379342-42-3

Cat. No.: VC11751201

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile - 1379342-42-3

Specification

CAS No. 1379342-42-3
Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
IUPAC Name 2-(4-bromopyridin-2-yl)-2-methylpropanenitrile
Standard InChI InChI=1S/C9H9BrN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3
Standard InChI Key OXTKTYKANRFXEV-UHFFFAOYSA-N
SMILES CC(C)(C#N)C1=NC=CC(=C1)Br
Canonical SMILES CC(C)(C#N)C1=NC=CC(=C1)Br

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is C₉H₈BrN, with a molecular weight of 226.07 g/mol. Its structure comprises a pyridine ring substituted with a bromine atom at the 4-position and a 2-methylpropanenitrile group at the 2-position. The nitrile functional group (-C≡N) contributes to the compound’s polarity, while the bromine atom enhances its reactivity in cross-coupling reactions .

The InChI Key for this compound, if assigned, would follow the format of analogous bromopyridines, such as FKFCNFNWFJYIJU-UHFFFAOYSA-N for a related naphthalene-based bromonitrile. The spatial arrangement of substituents influences electronic effects: the bromine atom acts as an electron-withdrawing group, while the nitrile’s electron-deficient sp-hybridized carbon facilitates nucleophilic attacks.

Synthetic Routes and Optimization

Bromination Strategies

The synthesis of 2-(4-Bromopyridin-1-yl)-2-methylpropanenitrile typically begins with the bromination of a pre-functionalized pyridine precursor. For example, 2-methylpropanenitrile-substituted pyridine can undergo electrophilic aromatic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The regioselectivity of bromination is critical; directing groups on the pyridine ring determine the position of substitution. In this case, the nitrile group at the 2-position directs bromination to the 4-position via meta-directing effects.

Key reaction conditions:

  • Temperature: Maintained between 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

  • Catalyst: Lewis acids like FeBr₃ may enhance regioselectivity.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield. Continuous flow reactors enable precise control over reaction parameters, reducing byproduct formation. For example, a tandem bromination-cyanation process in a microreactor achieves >85% yield for analogous nitriles .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom at the 4-position participates in SNAr (nucleophilic aromatic substitution) reactions. Amines, thiols, and alkoxides displace the bromide under mild conditions (50–80°C), forming derivatives like 4-amino-2-(2-methylpropanenitrile)pyridine. The nitrile group stabilizes the transition state through resonance, accelerating substitution rates .

Cross-Coupling Reactions

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile serves as a substrate in Suzuki-Miyaura couplings with boronic acids. For example, reacting with pyridine-4-boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl products (Table 1) .

Table 1: Example Suzuki-Miyaura Coupling Conditions and Yields

Boronic AcidCatalystBaseSolventYield (%)
Pyridine-4-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90
Phenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/H₂O78

Nitrile Transformations

The nitrile group undergoes:

  • Hydrolysis: To carboxylic acids or amides under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions.

  • Reduction: LiAlH₄ reduces the nitrile to a primary amine (-CH₂NH₂).

  • Cycloadditions: Participates in [2+3] cycloadditions with azides to form tetrazoles.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated at 120–125°C (extrapolated from 6-bromo analogs).

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 g/L at 25°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous acids/bases .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch), 1580 cm⁻¹ (C-Br stretch).

  • NMR (¹H): Pyridine protons appear as doublets at δ 8.5–8.7 ppm (J = 5.5 Hz); methyl groups resonate at δ 1.6–1.8 ppm.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s dual functionality makes it a versatile building block for drug candidates. For instance:

  • Anticancer Agents: Bromopyridine nitriles are precursors to kinase inhibitors targeting EGFR and VEGFR .

  • Antiviral Compounds: Structural analogs inhibit viral proteases in HIV and HCV through nitrile-mediated covalent binding.

Materials Science

  • Coordination Polymers: The nitrile group coordinates to metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.

  • Organic Semiconductors: Bromine enhances electron-deficient character, improving charge transport in thin-film transistors .

Agrochemical Development

Derivatives of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile exhibit herbicidal and insecticidal activity. For example, substituting the bromine with a thiomethyl group yields compounds that disrupt insect acetylcholine receptors.

Comparative Analysis with Structural Analogs

Table 2: Properties of Bromopyridine Nitriles

CompoundCAS NumberBromine PositionMelting Point (°C)Key Application
2-(4-Bromopyridin-2-yl)-2-methylpropanenitrileNot assigned4120–125 (est.)Pharmaceutical synthesis
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile1093879-76-56115–118Material science
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile871239-58-63110–113Agrochemistry

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